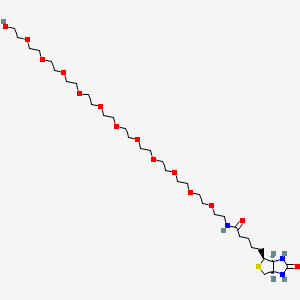

(+)-Biotin-PEG12-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O14S/c38-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-35-32(39)4-2-1-3-31-33-30(29-52-31)36-34(40)37-33/h30-31,33,38H,1-29H2,(H,35,39)(H2,36,37,40)/t30-,31-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVCBXPMBVCJNM-PHDGFQFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65N3O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Linkers in PROTACs: A Technical Guide Featuring (+)-Biotin-PEG12-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules act as a bridge within the cell, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[4] This induced proximity triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to tag the POI for degradation. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This in-depth technical guide explores the multifaceted role of linkers in PROTAC design, with a specific focus on the application of polyethylene glycol (PEG) linkers and the utility of (+)-Biotin-PEG12-OH as a valuable tool in PROTAC research.

The Critical Function of PROTAC Linkers

The linker's primary function is to optimally position the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The characteristics of the linker, including its length, composition, rigidity, and attachment points, profoundly influence the geometry and stability of this complex.

Key Roles of the Linker:

-

Ternary Complex Formation and Stability: An optimal linker length and composition are crucial for minimizing steric hindrance and promoting favorable protein-protein interactions between the POI and the E3 ligase, leading to a stable ternary complex.

-

Physicochemical Properties: The linker significantly impacts the overall physicochemical properties of the PROTAC molecule, such as solubility and cell permeability. Large, lipophilic PROTACs often suffer from poor solubility, which can be mitigated by incorporating hydrophilic linkers like PEG.

-

Selectivity: The linker can influence the selectivity of the PROTAC for a specific target protein, as even minor changes in linker length can affect the ability to form a productive ternary complex with off-target proteins.

Polyethylene Glycol (PEG) Linkers: A Versatile Tool in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and are widely used in PROTAC design due to their desirable properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-hydrophobic PROTAC molecules.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating passage across the cell membrane.

-

Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

-

Tunability: The length of the PEG linker can be easily and precisely controlled during synthesis, allowing for systematic optimization of PROTAC performance.

Quantitative Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an overly long linker may result in an unproductive complex where the lysine residues on the POI are not accessible for ubiquitination. The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of various target proteins.

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | ||

| Alkyl/Ether | 21 | 3 | 96 | ||

| Alkyl/Ether | 29 | 292 | 76 | ||

| Estrogen Receptor α (ERα) | PEG | 12 | Effective degradation | - | |

| PEG | 16 | More Potent | - |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

This compound: A Specialized Linker for PROTAC Research

This compound is a PEG-based linker that incorporates a biotin molecule. This feature makes it an invaluable tool for various research applications in the field of targeted protein degradation. The PEG12 component provides a flexible and hydrophilic spacer of a defined length, while the terminal hydroxyl (-OH) group allows for straightforward conjugation to a POI or E3 ligase ligand.

The primary utility of a biotinylated linker lies in its ability to be used in proximity-dependent biotinylation assays, such as BioID (and its derivatives like ProtacID and BioTAC). These techniques are employed to identify the direct and proximal protein interaction partners of a PROTAC within a cellular context.

Experimental Protocols

General Synthesis of a Biotinylated PROTAC using this compound

This protocol describes a general strategy for synthesizing a biotinylated PROTAC. The specific reaction conditions and purification methods may need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

-

POI ligand with a suitable functional group for conjugation (e.g., amine, carboxylic acid)

-

E3 ligase ligand with a suitable functional group for conjugation (e.g., amine, carboxylic acid)

-

This compound

-

Appropriate coupling reagents (e.g., HATU, HBTU, EDC/NHS)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Bases (e.g., DIPEA, triethylamine)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

Activation of this compound: If conjugating to an amine-containing ligand, the terminal hydroxyl group of this compound needs to be converted to a more reactive species, such as a carboxylic acid or an activated ester. This can be achieved through standard organic chemistry reactions.

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand and the activated (+)-Biotin-PEG12-linker in an anhydrous solvent.

-

Add the appropriate coupling reagents and a base.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the resulting E3 ligase-linker intermediate using column chromatography or preparative HPLC.

-

-

Second Coupling Reaction:

-

Dissolve the purified E3 ligase-linker intermediate and the POI ligand in an anhydrous solvent.

-

Add the appropriate coupling reagents and a base.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the final biotinylated PROTAC product using preparative HPLC.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR and high-resolution mass spectrometry.

Western Blotting for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

-

Proximity Biotinylation using a Biotinylated PROTAC (ProtacID/BioTAC)

This protocol provides a general workflow for identifying the interaction partners of a PROTAC in living cells.

Materials:

-

Cell line of interest

-

Biotinylated PROTAC

-

Biotin

-

Streptavidin-coated magnetic beads

-

Lysis buffer

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Cell Treatment: Treat cells with the biotinylated PROTAC for a specified time to allow for ternary complex formation. Add biotin to the cell culture medium to initiate biotinylation of proximal proteins.

-

Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

-

Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the beads.

-

Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the presence of the biotinylated PROTAC compared to control experiments.

Visualizing PROTAC Mechanisms and Workflows

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for biotinylated PROTACs.

Caption: Logical flow of proximity biotinylation.

Conclusion

The linker is a critical component in the design of effective and selective PROTACs. PEG linkers offer significant advantages in improving the physicochemical properties of these molecules. The incorporation of a biotin tag, as in this compound, provides a powerful tool for elucidating the mechanism of action and identifying the cellular interaction landscape of PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, so too will our ability to rationally design the next generation of highly potent and specific protein degraders.

References

The Unrivaled Affinity of Biotin for Avidin and Streptavidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The exceptionally high affinity of biotin (Vitamin B7) for the proteins avidin and streptavidin represents one of the strongest known non-covalent interactions in nature. This robust and highly specific binding has been harnessed as a versatile tool in a myriad of applications across biotechnology, diagnostics, and drug development. This technical guide provides an in-depth exploration of the core principles governing this interaction, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction to the Biotin-Avidin/Streptavidin System

Biotin is a small, water-soluble vitamin that acts as a cofactor for carboxylase enzymes. Avidin, a glycoprotein found in the egg whites of birds, reptiles, and amphibians, and its bacterial analogue, streptavidin, produced by Streptomyces avidinii, are both tetrameric proteins. Each of the four identical subunits in both avidin and streptavidin can bind one molecule of biotin with extraordinary affinity and specificity.[1]

The interaction is characterized by an extremely low dissociation constant (Kd), in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making the bond essentially irreversible under many conditions.[1][2] This remarkable stability withstands harsh conditions such as organic solvents, denaturants, detergents, and extremes of pH and temperature.[2] While both proteins exhibit this high affinity, streptavidin is often preferred in research applications due to its lack of glycosylation and a near-neutral isoelectric point, which results in lower non-specific binding compared to the highly glycosylated and basic avidin.[1]

The Molecular Basis of High-Affinity Binding

The extraordinary strength of the biotin-avidin/streptavidin interaction arises from a combination of factors at the molecular level, including extensive hydrogen bonding, hydrophobic and van der Waals interactions, and a high degree of shape complementarity between the biotin molecule and the deep binding pocket of the proteins.

Each subunit of avidin and streptavidin forms an eight-stranded antiparallel β-barrel structure, at one end of which lies the biotin-binding site. Upon binding, a flexible loop closes over the biotin molecule, acting as a lid and significantly contributing to the very slow dissociation rate.

Key Amino Acid Residues:

Several amino acid residues are crucial for the high-affinity interaction. In streptavidin , key residues involved in the binding pocket include Asn23, Ser27, Tyr43, Ser45, Asn49, Ser88, Thr90, and Asp128, which form a network of hydrogen bonds with the ureido ring and the valeric acid side chain of biotin. Tryptophan residues, such as Trp92, Trp108, and Trp120, are also critical, contributing to the hydrophobic interactions within the binding pocket.

In avidin , the binding site also features a highly stabilized network of polar and hydrophobic interactions. Key residues include those that form hydrogen bonds with biotin, such as Alanine, Threonine, Serine, Tyrosine, and Asparagine. Specifically, Tyr-33 has been identified as a critical residue in the avidin binding site. The presence of additional hydrophobic and hydrophilic groups in the avidin binding site may account for its even higher affinity for biotin compared to streptavidin.

Quantitative Binding and Thermodynamic Data

The affinity of biotin for avidin and streptavidin has been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative parameters.

| Parameter | Avidin | Streptavidin | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | |

| Association Rate Constant (kon) | 7.0 x 10⁷ M⁻¹s⁻¹ (pH 5, 25°C) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (koff) | 7.5 x 10⁻⁸ s⁻¹ | 2.4 x 10⁻⁶ s⁻¹ |

Table 1: Kinetic and Affinity Constants for Biotin-Avidin and Biotin-Streptavidin Interactions.

| Thermodynamic Parameter | Avidin (at 25°C) | Streptavidin (at 25°C) | Reference(s) |

| Enthalpy Change (ΔH) | -20.3 to -23.4 kcal/mol | -23 kcal/mol | |

| Entropy Change (ΔS) | ~0 cal/mol·K | Entropically driven between 15-25°C | |

| Heat Capacity Change (ΔCp) | -461 cal/mol·K | -459.9 cal/mol·K |

Table 2: Thermodynamic Parameters for Biotin-Avidin and Biotin-Streptavidin Interactions.

Experimental Protocols

The study of the biotin-avidin/streptavidin interaction relies on precise biophysical techniques. Below are detailed methodologies for two key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Dialyze both the protein (avidin or streptavidin) and biotin against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) pH 7.4.

-

Prepare a protein solution of approximately 40 µM to be placed in the sample cell.

-

Prepare a biotin solution of approximately 400-750 µM to be loaded into the titration syringe. The ligand concentration should ideally be 10-20 times that of the macromolecule.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 75 rpm).

-

Set the injection volume (e.g., 5 µL) and the spacing between injections (e.g., 200 seconds) to allow for a return to baseline.

-

-

Data Acquisition:

-

Perform an initial injection to account for any initial mixing effects.

-

Carry out a series of injections of the biotin solution into the protein solution.

-

The heat change upon each injection is measured and recorded.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (kcal/mol vs. molar ratio) is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon and koff).

Methodology:

-

Sensor Chip Preparation:

-

Use a streptavidin-coated sensor chip (SA chip).

-

Condition the chip surface by injecting a solution such as 1 M NaCl and 50 mM NaOH to remove any unbound streptavidin.

-

Equilibrate the chip with running buffer (e.g., HBS-EP buffer).

-

-

Ligand Immobilization:

-

Inject a solution of a biotinylated molecule (the ligand) over the sensor surface. The high affinity of streptavidin for biotin will result in stable immobilization.

-

The amount of immobilized ligand can be controlled by adjusting the concentration and contact time of the biotinylated molecule.

-

-

Analyte Interaction:

-

Inject a series of concentrations of the analyte (the molecule whose binding to the immobilized ligand is being studied) over the sensor surface at a constant flow rate.

-

The association of the analyte with the ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

-

Visualization of a Key Application: The Avidin-Biotin Complex (ABC) Method

The ABC method is a widely used technique in immunohistochemistry (IHC) and enzyme-linked immunosorbent assays (ELISA) for signal amplification and detection of a target antigen.

Applications in Drug Development

The robustness and specificity of the biotin-avidin/streptavidin interaction have made it an invaluable tool in various stages of drug development:

-

Immunoassays: For the detection and quantification of biomarkers and drug candidates in complex biological samples.

-

Affinity Purification: For the isolation and purification of biotinylated recombinant proteins, antibodies, and other molecules of interest.

-

Drug Delivery: As a linker to conjugate drugs to targeting moieties such as antibodies, creating highly specific drug delivery systems.

-

High-Throughput Screening: In the development of assays for screening large compound libraries for potential drug leads.

Conclusion

The interaction between biotin and avidin or streptavidin stands as a paradigm of high-affinity non-covalent binding in biology. A thorough understanding of its molecular basis, kinetics, and thermodynamics is crucial for its effective application. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals leveraging this powerful biological tool in their scientific endeavors, from fundamental research to the development of novel therapeutics and diagnostics.

References

The Versatile Hub: A Technical Guide to the Terminal Hydroxyl Group of Biotin-PEG12-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The Biotin-PEG12-OH molecule is a cornerstone in modern bioconjugation, offering a powerful combination of high-affinity biotin for targeting and a flexible polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance. At the heart of its versatility lies the terminal hydroxyl group (-OH), a reactive handle that opens the door to a vast array of subsequent chemical modifications. This technical guide provides an in-depth exploration of the functional role of this hydroxyl group, detailing its activation and conversion into various functional moieties for applications in drug delivery, diagnostics, and proteomics.

The Pivotal Role of the Terminal Hydroxyl Group

The terminal hydroxyl group of Biotin-PEG12-OH is the primary site for chemical modification, allowing for the covalent attachment of a wide range of molecules, including drugs, proteins, antibodies, and nanoparticles. While the hydroxyl group itself possesses limited reactivity, it serves as a versatile precursor that can be readily activated or converted into more reactive functional groups. This strategic modification is the key to unlocking the full potential of Biotin-PEG12-OH as a heterobifunctional linker.

Activating and Modifying the Terminal Hydroxyl Group: A Toolkit of Reactions

Several well-established chemical strategies can be employed to functionalize the terminal hydroxyl group of Biotin-PEG12-OH. The choice of reaction depends on the desired final functionality and the chemical nature of the molecule to be conjugated.

Conversion to a Carboxylic Acid

A common and highly effective strategy is the conversion of the terminal hydroxyl group to a carboxylic acid (-COOH). This is typically achieved through reaction with succinic anhydride in the presence of a base catalyst like 4-dimethylaminopyridine (DMAP).[1] The resulting carboxylated Biotin-PEG linker can then be activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to efficiently form stable amide bonds with primary amines on target molecules.[2]

dot

References

The Dual Advantage: Enhancing Protein Stability and Mitigating Aggregation with Biotin-PEGylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The modification of therapeutic proteins and other biologics is a critical strategy in drug development to enhance their efficacy, safety, and stability. Among the various bioconjugation techniques, biotin-PEGylation has emerged as a powerful tool to improve the physicochemical properties of proteins. This in-depth technical guide explores the core principles of how the covalent attachment of biotin-polyethylene glycol (biotin-PEG) chains can significantly enhance protein stability and reduce the propensity for aggregation, challenges that frequently hinder the clinical translation of promising protein-based therapeutics.

The Core Concept: A Synergistic Approach to Protein Modification

Biotin-PEGylation is a bioconjugation technique where a polyethylene glycol (PEG) polymer, with a biotin molecule at one end, is covalently attached to a protein. This dual-functionalization offers a synergistic advantage. The PEG component is primarily responsible for the improvements in stability and reduction in aggregation, while the biotin moiety provides a highly specific handle for purification, immobilization, or targeted delivery applications through its strong and specific interaction with avidin or streptavidin.[1][2]

The PEG polymer is a hydrophilic and flexible chain that, when attached to a protein's surface, creates a protective "shield." This shield imparts several beneficial properties that directly address the challenges of protein instability and aggregation.

Mechanisms of Stability Enhancement and Aggregation Reduction

The primary mechanisms by which biotin-PEGylation enhances protein stability and reduces aggregation are rooted in the physicochemical properties of the PEG chain. These mechanisms can be broadly categorized into steric hindrance and the creation of a hydration shell.

Steric Hindrance: A Physical Barrier to Unwanted Interactions

PEG chains are large and highly flexible polymers that occupy a significant hydrodynamic volume around the protein surface. This creates a physical barrier, known as steric hindrance, which prevents close contact between protein molecules.[1] This steric shield is crucial in preventing the initial steps of aggregation, where protein monomers associate to form dimers and larger oligomers.[1] By physically impeding protein-protein interactions, PEGylation effectively reduces the rate of aggregation.[1]

The length and branching of the PEG chain can significantly influence the degree of steric hindrance. Longer and branched PEG chains generally provide a more effective barrier against aggregation.

The Hydration Shell: A Cloak of Water Molecules

PEG is a highly hydrophilic polymer, capable of coordinating a large number of water molecules. When conjugated to a protein, the PEG chain forms a hydration shell around the protein's surface. This layer of structured water has several positive effects:

-

Increased Solubility: The hydrophilic nature of the PEG chain increases the overall solubility of the protein conjugate, making it less likely to precipitate out of solution.

-

Masking of Hydrophobic Patches: The hydration shell can mask hydrophobic patches on the protein surface that are often exposed upon partial unfolding and are primary sites for aggregation initiation.

-

Reduced Immunogenicity: The hydration shell can also shield the protein from recognition by the immune system, thereby reducing its immunogenicity.

The following diagram illustrates the core mechanisms by which biotin-PEGylation enhances protein stability and reduces aggregation.

Mechanisms of Biotin-PEGylation

A diagram illustrating how biotin-PEGylation leads to improved protein properties.

Data Presentation: Quantifying the Impact of Biotin-PEGylation

The effects of biotin-PEGylation on protein stability and aggregation can be quantified using various analytical techniques. The following tables summarize representative data from studies on PEGylated proteins, demonstrating the significant improvements achieved.

Table 1: Enhancement of Protein Thermal Stability

Thermal stability is a critical parameter for protein therapeutics. An increase in the melting temperature (Tm) indicates enhanced stability.

| Protein | PEG Moiety | Unmodified Tm (°C) | PEGylated Tm (°C) | ΔTm (°C) | Reference |

| α-1 Antitrypsin | 30 kDa linear PEG | 57.2 ± 0.3 | 57.3 ± 0.2 | +0.1 | |

| α-1 Antitrypsin | 40 kDa linear PEG | 57.2 ± 0.3 | 57.8 ± 0.3 | +0.6 | |

| α-1 Antitrypsin | 40 kDa 2-armed PEG | 57.2 ± 0.3 | 58.1 ± 0.2 | +0.9 | |

| Lysozyme | 5 kDa PEG | 72.7 | 71.0 | -1.7 | |

| Streptavidin | - | 75 | 112 (with biotin) | +37 |

Note: The data for Streptavidin shows the stabilizing effect of biotin binding alone, which is a component of biotin-PEGylation.

Table 2: Reduction of Protein Aggregation

Size Exclusion Chromatography (SEC) is a common method to quantify the percentage of aggregates in a protein sample.

| Protein | PEG Moiety | Condition | % Aggregate (Unmodified) | % Aggregate (PEGylated) | Reference |

| G-CSF | 20 kDa PEG | Heat-induced | Significantly higher | Minimized to <120 nm size | |

| α-1 Antitrypsin | 40 kDa 2-armed PEG | Heat-induced | 3-fold size increase | 1.6-fold size increase | |

| rhIL-1ra | 20 kDa PEG | Interfacial stress | High | Significantly reduced |

Table 3: Extension of In Vivo Half-Life

A longer in vivo half-life is a key advantage of PEGylation, leading to less frequent dosing for patients.

| Protein | PEG Moiety | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference |

| rhTIMP-1 | 20 kDa PEG | 1.1 hours | 28 hours | ~25 | |

| Interferon | - | - | 10-30 fold increase | 10-30 | |

| TNF-α | - | - | 10-30 fold increase | 10-30 | |

| Bovine Serum Albumin | - | 13.6 minutes | 4.5 hours | ~20 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to biotin-PEGylation and the assessment of protein stability and aggregation.

Protocol for Biotin-PEGylation of a Protein using NHS Ester Chemistry

This protocol describes the conjugation of a biotin-PEG-NHS ester to a protein via primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG-NHS ester (e.g., Biotin-PEG4-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction:

-

Calculate the required volume of the Biotin-PEG-NHS stock solution to achieve the desired molar excess (typically 10- to 20-fold molar excess of reagent to protein).

-

Add the calculated volume of the reagent to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted biotin-PEG reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or a HABA assay to quantify the incorporated biotin.

The following diagram outlines the workflow for the biotin-PEGylation of a protein.

Biotin-PEGylation Workflow

A step-by-step workflow for the biotin-PEGylation of a protein.

Protocol for Assessing Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the change in a protein's melting temperature (Tm) upon modification or ligand binding.

Materials:

-

Purified protein (unmodified and biotin-PEGylated)

-

SYPRO Orange fluorescent dye (or similar)

-

qPCR instrument with a thermal ramping capability

-

Appropriate buffer for the protein

Procedure:

-

Reaction Setup:

-

In a 96-well qPCR plate, prepare a master mix containing the appropriate buffer and SYPRO Orange dye (typically at a 5x final concentration).

-

Add the protein sample (unmodified and biotin-PEGylated) to the wells to a final concentration of 2-5 µM.

-

Include a no-protein control to measure the background fluorescence of the dye.

-

-

Thermal Denaturation:

-

Place the plate in the qPCR instrument.

-

Set up a thermal ramp protocol, typically from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

-

Program the instrument to measure fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

-

Compare the Tm values of the unmodified and biotin-PEGylated proteins. An increase in Tm for the modified protein indicates enhanced thermal stability.

-

Protocol for Quantifying Protein Aggregation using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

-

SEC column with an appropriate pore size for the protein of interest

-

HPLC or UPLC system with a UV detector

-

Mobile phase (typically a buffered saline solution, e.g., PBS, pH 7.4)

-

Protein samples (unmodified and biotin-PEGylated)

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Filter the protein samples through a 0.22 µm filter to remove any large particulates.

-

Injection and Separation:

-

Inject a defined volume of the protein sample onto the column.

-

The separation occurs as the sample passes through the column. Larger molecules (aggregates) elute first, followed by the monomer, and then any smaller fragments.

-

-

Data Acquisition: Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).

-

Data Analysis:

-

Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak.

-

Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

-

Compare the percentage of aggregation between the unmodified and biotin-PEGylated samples.

-

The following diagram illustrates the workflow for assessing protein stability and aggregation after biotin-PEGylation.

Post-PEGylation Analysis Workflow

A workflow for the characterization of biotin-PEGylated proteins.

Conclusion

Biotin-PEGylation is a robust and versatile strategy for improving the stability and reducing the aggregation of therapeutic proteins. By leveraging the principles of steric hindrance and the formation of a hydrophilic hydration shell, this bioconjugation technique addresses critical challenges in the development of protein-based drugs. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to harness the power of biotin-PEGylation to enhance the therapeutic potential of their protein candidates. The ability to systematically evaluate the impact of this modification on protein stability and aggregation is paramount for the successful development of next-generation biologics.

References

The Synergy of Stealth and Specificity: A Technical Guide to PEGylated Biotin in Nanomedicine and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The convergence of materials science, chemistry, and biology has paved the way for sophisticated drug delivery systems that promise to enhance therapeutic efficacy while minimizing side effects. Among the most promising strategies is the dual-functionalization of nanocarriers with Poly(ethylene glycol) (PEG) and biotin. This technical guide delves into the core principles, experimental methodologies, and exploratory applications of PEGylated biotin in nanomedicine, offering a comprehensive resource for professionals in the field. By combining the "stealth" properties of PEG with the active targeting capabilities of biotin, these systems offer a powerful platform for delivering therapeutic agents directly to diseased cells, particularly in the realm of oncology.

Core Concepts: The Rationale for Dual Functionalization

The efficacy of a nanomedicine is largely dictated by its ability to navigate the complex biological environment and accumulate at the target site. PEGylation and biotinylation are two distinct but complementary surface modification strategies that address this challenge.

PEGylation: The "Stealth" Shield Poly(ethylene glycol) is a hydrophilic, biocompatible, and non-immunogenic polymer approved by the FDA for clinical use. When conjugated to the surface of a nanoparticle, PEG forms a hydrated layer that provides a "stealth" characteristic. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by macrophages of the reticuloendothelial system (RES). The result is a significantly prolonged circulation half-life, which increases the probability of the nanocarrier reaching its target tissue through mechanisms like the Enhanced Permeability and Retention (EPR) effect in tumors.

Biotin: The Targeting Ligand Biotin (Vitamin B7 or H) is an essential cofactor for cell growth and proliferation. Its uptake into cells is mediated by specific transporters, primarily the sodium-dependent multivitamin transporter (SMVT). Many types of cancer cells—including those of the breast, ovarian, colon, and lung—overexpress biotin receptors to meet their heightened metabolic demands. This overexpression makes biotin an ideal ligand for active targeting. By attaching biotin to a nanocarrier, the system can specifically bind to cancer cells, triggering receptor-mediated endocytosis for efficient intracellular drug delivery.

The combination, PEGylated biotin , creates a nanocarrier that benefits from both passive accumulation (due to long circulation from PEG) and active cellular targeting (via biotin), leading to enhanced specificity and therapeutic payload delivery.

Synthesis and Characterization of PEGylated Biotin Nanocarriers

The construction of a functional PEGylated biotin drug delivery system involves a multi-step chemical synthesis process, followed by rigorous characterization to ensure quality and consistency.

General Synthesis Workflow

The most common approach involves conjugating a nanoparticle core (e.g., PLGA, liposome, metallic nanoparticle) with a heterobifunctional PEG linker that has reactive groups at both ends. One end attaches to the nanoparticle, and the other attaches to biotin.

Caption: Workflow for the synthesis of drug-loaded Biotin-PEG-PLGA nanoparticles.

Key Characterization Techniques

Confirming the physicochemical properties of the synthesized nanoparticles is critical for predicting their in vivo behavior.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the covalent attachment of PEG and biotin to the polymer backbone by identifying characteristic proton peaks. For instance, a sharp peak around 3.6 ppm is characteristic of the methylene groups in the PEG chain.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Detects the formation of new chemical bonds (e.g., amide bonds) and the presence of functional groups from each component in the final conjugate.

-

-

Physical Properties:

-

Dynamic Light Scattering (DLS): Measures the mean hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in solution. A low PDI value (<0.3) indicates a monodisperse and homogenous population.

-

Zeta Potential: Determines the surface charge of the nanoparticles. The magnitude of the zeta potential is an indicator of colloidal stability, with highly positive or negative values preventing particle aggregation.

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticle morphology, size, and shape. TEM offers higher resolution for internal structure, while SEM is used for surface topography.

-

-

Drug Loading and Release:

-

Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified using techniques like UV-Vis spectrophotometry or HPLC after separating the nanoparticles from the unencapsulated drug.

-

EE% = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100

-

DL% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

-

-

In Vitro Drug Release: Typically studied using a dialysis method at different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endo-lysosomal compartment) to determine the release kinetics over time.

-

Applications and Efficacy: Data-Driven Insights

The primary application of PEGylated biotin nanoparticles is in targeted cancer therapy. The following tables summarize quantitative data from various studies, highlighting the advantages of this delivery system.

Table 1: Physicochemical Properties of Various PEGylated Biotin Nanoparticles

| Nanoparticle System | Drug Loaded | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Biotin-PEG-PCL Micelles | Artemisinin | ~110 | - | 45.5 ± 0.41 | |

| Biotin-PEG-CMPEI Nanogels | Methotrexate | ~100 | +15 | - | |

| Biotin-PEG-MNCs | Gemcitabine | - | - | High | |

| Biotin-PEG-PLGA | Paclitaxel | 88 - 118 | - | - | |

| Biotinylated BRNPs | Doxorubicin | ~100 | - | - |

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Formulation | IC50 Value | Fold Improvement vs. Free Drug | Reference |

| A2780 (Ovarian) | CPT-PEG-Biotin | - | >60x | |

| A2780/AD (Resistant) | CPT-PEG-Biotin | - | ~30x | |

| 4T1 (Breast Cancer) | MTX-loaded Biotin-PEG-CMPEI | ~0.1 µM | ~10x | |

| MCF-7 (Breast Cancer) | Ru-1@TPP-PEG-biotin | 1.84 µM | 1.14x (vs. Ru-1 alone) | |

| HeLa (Cervical) | Paclitaxel-loaded Biotin-PEG-PCL | Significantly Lower | - |

Table 3: Selected In Vivo Antitumor Efficacy

| Animal Model | Formulation | Key Finding | Reference |

| 4T1 Breast Cancer | ART/biotin-PEG-PCL micelles | Tumor volume reduced to 40 mm³ vs. 76 mm³ for free ART. | |

| TNBC Allograft | MTX-loaded Biotin-PEG-CMPEI | Lower tumor volume and mortality rate compared to free drug. | |

| HCC Xenograft | Lenvatinib-loaded Biotin-NPs | Significant tumor accumulation and enhanced efficacy. | |

| HeLa Xenograft | Dox@bt-BRNPs | Preferential tumor accumulation and greater antitumor efficacy. |

Signaling and Cellular Uptake Mechanism

The therapeutic effect of biotin-targeted nanoparticles is initiated by their binding to biotin receptors on the cancer cell surface, which triggers receptor-mediated endocytosis. This process allows the nanoparticle to be internalized into the cell within an endosome, bypassing efflux pumps that can expel free drugs.

Caption: Receptor-mediated endocytosis of a biotinylated nanoparticle.

Once inside, the acidic environment of the late endosome and lysosome (pH 4.5-5.5) can be exploited to trigger the release of the encapsulated drug from pH-sensitive nanocarriers. The released drug can then act on its intracellular target, such as the nucleus or microtubules, to induce cell death.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments involved in the development and evaluation of PEGylated biotin nanoparticles.

Protocol 1: Synthesis of Biotin-PEG-PLGA Nanoparticles

This protocol describes a common method for synthesizing drug-loaded Biotin-PEG-PLGA nanoparticles using an emulsification-solvent evaporation technique.

Materials:

-

Poly(D,L-lactide-co-glycolide) (PLGA-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

NH₂-PEG-Biotin (heterobifunctional PEG)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

-

Therapeutic drug (e.g., Paclitaxel)

-

Deionized water

Procedure:

-

Activation of PLGA: Dissolve PLGA-COOH in DCM. Add EDC and NHS (e.g., in a 1:2:2 molar ratio of COOH:EDC:NHS) to activate the terminal carboxylic acid groups. Stir the reaction for 4-6 hours at room temperature.

-

Conjugation: Add NH₂-PEG-Biotin to the activated PLGA solution. Let the reaction proceed overnight at room temperature under gentle stirring to form the PLGA-PEG-Biotin copolymer.

-

Purification: Precipitate the copolymer by adding cold diethyl ether. Centrifuge to collect the pellet, wash multiple times with deionized water to remove unreacted reagents, and lyophilize to obtain the purified PLGA-PEG-Biotin.

-

Nanoparticle Formulation: Dissolve the purified copolymer and the therapeutic drug in an organic solvent (e.g., DCM or acetone).

-

Emulsification: Add the organic phase dropwise to an aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Collection: Centrifuge the nanoparticle suspension to collect the particles. Wash with deionized water multiple times to remove excess PVA and unloaded drug.

-

Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C or lyophilize for long-term storage.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Nanoparticle suspensions (drug-loaded and empty) and free drug solution at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the old medium and add fresh medium containing serial dilutions of the free drug, drug-loaded nanoparticles, and empty (placebo) nanoparticles. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against drug concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).

Protocol 3: Cellular Uptake Analysis via Fluorescence Microscopy

This protocol is used to visualize and qualitatively assess the targeted uptake of nanoparticles into cells.

Materials:

-

Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent drug like Doxorubicin or conjugated to a fluorescent dye like FITC).

-

Cancer cell line known to overexpress biotin receptors (e.g., HeLa) and a low-expressing control cell line.

-

Glass-bottom dishes or chamber slides.

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining.

-

Paraformaldehyde (PFA) for cell fixation.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with the fluorescently labeled nanoparticles for a specific time (e.g., 4 hours). For competitive inhibition studies, pre-incubate a set of cells with a high concentration of free biotin for 30-60 minutes before adding the nanoparticles.

-

Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then stain the nuclei with DAPI for 5-10 minutes.

-

Imaging: Wash the cells a final time and add fresh PBS. Visualize the cells using a fluorescence microscope. Capture images in the DAPI channel (blue, for nuclei) and the nanoparticle channel (e.g., red for Doxorubicin or green for FITC).

-

Analysis: Overlay the images to observe the intracellular localization of the nanoparticles. A strong fluorescent signal within the cytoplasm of the high-expressing cells, which is significantly reduced in the low-expressing cells or in the presence of free biotin, confirms receptor-specific uptake.

Logical Relationships and Future Outlook

The success of PEGylated biotin nanocarriers is built on a clear structure-function relationship.

The Cornerstone of Bioconjugation: A Technical Guide to Biotinylation in Molecular Biology

For Immediate Release

[City, State] – November 29, 2025 – In the intricate landscape of molecular biology, the specific and high-affinity interaction between biotin and streptavidin stands as a fundamental tool for researchers, scientists, and drug development professionals. This in-depth technical guide delves into the core principles of biotinylation, the process of covalently attaching biotin to a molecule of interest, providing a comprehensive resource for its application in a myriad of biological assays.

Introduction: The Power of the Biotin-Streptavidin Interaction

Biotinylation is the process of attaching biotin, a small, water-soluble vitamin (B7), to proteins, nucleic acids, antibodies, and other macromolecules.[1][2] The extraordinary affinity of biotin for the proteins avidin and streptavidin is the linchpin of this technology.[3] The biotin-streptavidin bond is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M), making it essentially irreversible under typical experimental conditions.[4][5] This robust and specific interaction allows for the sensitive detection, purification, and immobilization of biotinylated molecules.

The relatively small size of the biotin molecule (244.31 g/mol ) minimizes the risk of interfering with the biological function of the labeled macromolecule. Furthermore, biotin possesses a valeric acid side chain that can be easily modified to incorporate a variety of reactive groups, enabling the targeted labeling of specific functional groups on the molecule of interest.

The Biotin-Avidin/Streptavidin Interaction: A Quantitative Perspective

The strength of the biotin-streptavidin interaction is a key determinant of its utility. While both avidin (from egg white) and streptavidin (from Streptomyces avidinii) bind biotin with high affinity, there are key differences to consider for experimental design.

| Binding Partner | Dissociation Constant (Kd) | Key Characteristics |

| Avidin | ~ 10-15 M | Glycosylated, positively charged at neutral pH, can lead to non-specific binding. |

| Streptavidin | ~ 10-14 M | Non-glycosylated, near-neutral isoelectric point, resulting in lower non-specific binding compared to avidin. |

| NeutrAvidin | Not specified | Deglycosylated avidin with a more neutral pI, reducing non-specific binding. |

| Monomeric Avidin | 10-7 - 10-8 M | Allows for reversible binding and elution under mild conditions. |

The Chemistry of Biotinylation: Reagents and Reactions

The versatility of biotinylation stems from the wide array of available biotinylation reagents, each designed to target specific functional groups on a biomolecule. The choice of reagent is critical and depends on the nature of the target molecule and the desired outcome of the experiment.

Amine-Reactive Biotinylation

The most common strategy for biotinylating proteins is to target primary amines (-NH2) found on lysine residues and the N-terminus. N-hydroxysuccinimide (NHS) esters of biotin are the most widely used reagents for this purpose.

-

NHS Esters: These reagents react efficiently with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.

-

Sulfo-NHS Esters: The addition of a sulfonate group to the NHS ring increases the water solubility of these reagents, allowing for biotinylation in aqueous solutions without the need for organic solvents like DMSO or DMF. This is particularly advantageous for labeling proteins that are sensitive to organic solvents.

Figure 1: Amine-Reactive Biotinylation Workflow.

Sulfhydryl-Reactive Biotinylation

For proteins where amine modification might disrupt function, targeting sulfhydryl groups (-SH) on cysteine residues offers a valuable alternative.

-

Maleimide Reagents: These reagents react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.

-

Haloacetyl Reagents (Iodoacetyl): These also target sulfhydryl groups, typically at a slightly higher pH range (7.5-8.5), forming a stable thioether linkage.

-

Pyridyldithiol Reagents: These reagents form a reversible disulfide bond with sulfhydryl groups, which can be cleaved by reducing agents like dithiothreitol (DTT). This feature is particularly useful for applications requiring the release of the biotinylated molecule.

Figure 2: Sulfhydryl-Reactive Biotinylation Workflow.

Carboxyl-Reactive Biotinylation

Carboxyl groups (-COOH) are found at the C-terminus of proteins and on aspartic and glutamic acid residues. Their biotinylation typically requires a two-step process involving a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC activates the carboxyl group, making it reactive towards an amine- or hydrazide-containing biotinylation reagent.

Figure 3: Carboxyl-Reactive Biotinylation Workflow.

Photoreactive Biotinylation

For molecules lacking readily targetable functional groups, photoreactive biotinylation offers a non-specific labeling approach. These reagents, typically containing an aryl azide group, become reactive upon exposure to UV light and can form covalent bonds with a variety of chemical groups.

Experimental Protocols

General Protocol for Amine-Reactive Biotinylation of Antibodies using NHS Ester

This protocol provides a general guideline for biotinylating antibodies using an NHS-ester of biotin. Optimization may be required depending on the specific antibody and biotinylation reagent used.

Materials:

-

Antibody of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-Biotin reagent (e.g., EZ-Link™ NHS-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

-

Biotinylation Reaction: Add a calculated molar excess of the biotin reagent to the antibody solution. A 20-fold molar excess is a common starting point. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin using a desalting column or dialysis. This step is crucial to prevent interference in downstream applications.

-

Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

General Protocol for Sulfhydryl-Reactive Biotinylation

This protocol outlines the biotinylation of a protein with free sulfhydryl groups using a maleimide-based reagent.

Materials:

-

Protein with free sulfhydryls (in a buffer at pH 6.5-7.5, free of reducing agents)

-

Maleimide-Biotin reagent

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds to generate free sulfhydryls using a reducing agent like DTT, followed by removal of the reducing agent.

-

Biotin Reagent Preparation: Dissolve the Maleimide-Biotin reagent in DMSO or DMF immediately before use.

-

Biotinylation Reaction: Add a 1.1 to 1.5-fold molar excess of the biotin reagent to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove unreacted biotin reagent by desalting or dialysis.

General Protocol for Carboxyl-Reactive Biotinylation

This protocol describes the biotinylation of carboxyl groups using EDC and an amine-containing biotin reagent.

Materials:

-

Protein with accessible carboxyl groups

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (optional, to increase efficiency)

-

Amine- or Hydrazide-Biotin reagent

-

Activation buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the activation buffer.

-

Activation: Add EDC (and Sulfo-NHS, if used) to the protein solution and incubate for 15-30 minutes at room temperature.

-

Biotinylation Reaction: Add the amine- or hydrazide-biotin reagent to the activated protein solution. If a two-buffer system is used, adjust the pH to 7.2-7.5 with the coupling buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add a quenching solution to block unreacted sites.

-

Purification: Purify the biotinylated protein using a desalting column or dialysis.

Applications of Biotinylation in Molecular Biology Assays

The versatility of biotinylation has led to its widespread adoption in numerous molecular biology techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, biotinylated detection antibodies are commonly used to enhance signal amplification. After the biotinylated antibody binds to the target antigen, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added. The high number of enzyme molecules that can be coupled to streptavidin leads to a significant increase in signal intensity.

Western Blotting

Similar to ELISA, biotinylated primary or secondary antibodies can be used in Western blotting to increase detection sensitivity. Following the binding of the biotinylated antibody to the protein of interest on the membrane, a streptavidin-enzyme conjugate is used for detection via chemiluminescence or colorimetric methods.

Figure 4: Western Blotting with a Biotinylated Antibody.

Immunoprecipitation (IP) and Pull-Down Assays

Biotinylated antibodies are highly effective for immunoprecipitation and pull-down assays. The biotinylated antibody-protein complex can be efficiently captured using streptavidin-coated beads (e.g., agarose or magnetic beads). This method offers high specificity and allows for stringent washing conditions to minimize background noise.

Figure 5: Pull-Down Assay using a Biotinylated Bait Protein.

Flow Cytometry

In flow cytometry, biotinylated primary antibodies followed by a fluorescently labeled streptavidin conjugate are used for indirect staining. This two-step approach provides signal amplification and flexibility in choosing the fluorophore.

Surface Plasmon Resonance (SPR)

For SPR analysis, one of the interacting molecules is typically immobilized on the sensor chip. Biotinylating one of the molecules allows for its stable and oriented capture on a streptavidin-coated sensor chip, which is crucial for accurate kinetic and affinity measurements.

Conclusion

Biotinylation is a powerful and versatile technique that has become an indispensable tool in molecular biology research and drug development. The remarkable strength and specificity of the biotin-streptavidin interaction, coupled with the diverse range of available biotinylation chemistries, provide researchers with a robust platform for a wide array of applications. A thorough understanding of the fundamental principles of biotinylation, careful selection of reagents, and optimization of experimental protocols are paramount to achieving reliable and reproducible results. This guide serves as a foundational resource to empower researchers in harnessing the full potential of biotinylation in their scientific endeavors.

References

- 1. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Biotin PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin PEG linkers are a class of versatile reagents that combine the high-affinity binding of biotin to avidin and streptavidin with the beneficial properties of polyethylene glycol (PEG). The PEG spacer arm enhances the solubility, stability, and bioavailability of the conjugated molecule while reducing steric hindrance and immunogenicity.[1][2][3][4] These characteristics make biotin PEG linkers indispensable tools in a wide array of applications, including drug delivery, diagnostics, protein labeling, and affinity purification. This guide provides a comprehensive overview of the core physical and chemical characteristics of biotin PEG linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Physical and Chemical Characteristics

The unique properties of biotin PEG linkers are a direct result of the synergistic combination of the biotin moiety and the PEG spacer.

Structure and Composition

A biotin PEG linker consists of three main components:

-

Biotin: A small vitamin (Vitamin H) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin.

-

Polyethylene Glycol (PEG) Spacer: A hydrophilic and flexible polymer chain of repeating ethylene glycol units. The length of the PEG chain can be varied to modulate the linker's properties.

-

Reactive Functional Group: A terminal group that allows for the covalent attachment of the linker to a target molecule (e.g., protein, peptide, antibody, or small molecule). Common reactive groups include N-hydroxysuccinimide (NHS) esters, maleimides, amines, and azides.

Solubility

The inclusion of a PEG spacer significantly enhances the aqueous solubility of biotin and the molecules to which it is conjugated. This is a critical advantage when working with hydrophobic molecules or in biological systems. Biotin PEG linkers are generally soluble in a variety of solvents.

Table 1: Solubility of Selected Biotin PEG Linkers

| Biotin PEG Linker | Solvent | Solubility |

| Biotin-PEG2-Amine | Water | ~25 mg/mL |

| Biotin-PEG-Thiol | Water, Chloroform, DMSO | 10 mg/mL (clear solution) |

| Biotin-PEG-NHS | Water, Chloroform, DMSO | 10 mg/mL (clear solution) |

| Biotin-PEG4-NHS Ester | Water | 10 mg/mL |

| Biotin-PEG4-NHS Ester | PBS (pH 7.2) | 5 mg/mL |

| Biotin-PEG4-NHS Ester | DMF, DMSO, Ethanol | 30 mg/mL |

| Biotin-Maleimide | DMSO | 10 mg/mL (clear, colorless) |

| Biotin-NHS, Water-Soluble | DMSO | 10 mg/mL |

| Biotin-NHS, Water-Soluble | Distilled Water | 4 mg/mL |

| Biotin-NHS | DMSO, DMF | ~20 mg/mL |

Stability

The stability of a biotin PEG linker is influenced by its reactive functional group, the pH of the solution, and the temperature. The PEG chain itself is relatively stable but can undergo thermal oxidative degradation at elevated temperatures, especially in the presence of oxygen.

The most common reactive group, the NHS ester, is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on pH, with stability decreasing as the pH increases.

Table 2: pH-Dependent Stability of NHS Esters

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| > 8.0 | Not Specified | < 15 minutes |

| < 6.5 | Not Specified | > 2 hours |

The biotin-streptavidin interaction itself is remarkably stable, withstanding harsh conditions such as extreme pH, temperature, and organic solvents. Biotin binding significantly increases the thermal stability of streptavidin and avidin.

Table 3: Thermal Stability of Streptavidin and Avidin with and without Biotin

| Protein | Condition | Midpoint of Thermal Denaturation (Tm) |

| Streptavidin (STV) | Unliganded | 75 °C |

| Streptavidin (STV) | Biotin Saturated | 112 °C |

| Avidin (AVD) | Unliganded | 83 °C |

| Avidin (AVD) | Biotin Saturated | 117 °C |

Reactivity and Binding Kinetics

The reactivity of a biotin PEG linker is determined by its terminal functional group. NHS esters react with primary amines (e.g., lysine residues on proteins) at pH 7-9 to form stable amide bonds. Maleimides react with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5 to form stable thioether bonds.

The interaction between biotin and streptavidin is characterized by a very low dissociation constant (KD), indicating an extremely high affinity.

Table 4: Binding Kinetics of the Biotin-Streptavidin Interaction

| Method | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Dissociation Constant (K_D) |

| Silicon Nanowire Biosensors | 5.50 x 10⁶ | 3.10 x 10⁻⁵ | 56 fM |

| Droplet Microfluidics | 3.0 x 10⁶ - 4.5 x 10⁷ | - | - |

| Surface Plasmon Resonance (SPR) | 1.43 x 10⁵ ± 4.20 x 10⁴ | 4.08 x 10⁻⁵ ± 3.10 x 10⁻⁵ | 267 ± 178 pM |

| Surface Plasmon Resonance (SPR) | 3.5 x 10⁶ | 3.9 x 10⁻² | 10.9 nM |

Experimental Protocols

Protocol for Protein Biotinylation using Biotin-PEG-NHS Ester

This protocol describes the general procedure for labeling a protein with a biotin-PEG-NHS ester.

Materials:

-

Protein to be biotinylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

Biotin-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate concentration. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.

-

Prepare Biotin-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store the stock solution as the NHS ester is moisture-sensitive and will hydrolyze.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Quantifying Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with free biotin removed)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure (Cuvette Format):

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀_HABA/Avidin).

-

Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes until the reading stabilizes.

-

Final Absorbance: Measure the absorbance at 500 nm (A₅₀₀_Sample).

-

Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex. Refer to the specific kit's manual for detailed calculation formulas.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Biotinylation

Caption: A generalized workflow for the biotinylation of a protein using a Biotin-PEG-NHS ester reagent.

Streptavidin-Biotin Interaction

Caption: The high-affinity, non-covalent interaction between streptavidin and biotin forms a stable complex.

EGFR Signaling Pathway Modulation with Biotinylated Ligand

Caption: Activation of the EGFR signaling cascade by a biotinylated EGF ligand, leading to downstream effects.

Conclusion

Biotin PEG linkers are powerful and adaptable tools for researchers in the life sciences. Their unique combination of high-affinity biotin binding and the physicochemical advantages conferred by the PEG spacer make them suitable for a vast range of applications. A thorough understanding of their solubility, stability, and reactivity is crucial for the successful design and execution of experiments. This guide provides a foundational understanding of these key characteristics to aid researchers in leveraging the full potential of biotin PEG linkers in their work.

References

An In-depth Technical Guide on the Safety and Handling of (+)-Biotin-PEG12-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (+)-Biotin-PEG12-OH, a high-purity polyethylene glycol (PEG) reagent used in bioconjugation, drug delivery, and diagnostic tool development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles data from supplier information for this compound and safety data from structurally related Biotin-PEG compounds. Researchers should handle this reagent with the care required for all laboratory chemicals, assuming potential for mild irritation.

Product Identification and Properties

This compound is a biotinylation reagent that features a hydrophilic 12-unit polyethylene glycol spacer arm, terminating in a hydroxyl group (-OH). This structure imparts water solubility to molecules it is conjugated with, which can reduce aggregation of labeled proteins like antibodies.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₄H₆₅N₃O₁₄S | [1][2][3] |

| Molecular Weight | 771.96 g/mol | [1][2] |

| Appearance | White to off-white solid; may appear waxy or sticky | |

| Purity | ≥95% - 97% | |

| Solubility | Soluble in water and DMSO |

| Material | Polyethylene glycol derivative | |

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, data from related compounds suggest caution is warranted. The base molecule, Biotin, is not considered a hazardous substance. However, other functionalized Biotin-PEG compounds are classified as irritants. For instance, Biotin-PEG12-Acid is listed with warnings for skin, eye, and respiratory irritation, and Biotin-PEG12-NHS ester is classified as harmful if swallowed and an irritant.